Ac-DEVD-AFC
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DEVD-AFC involves the coupling of the tetrapeptide sequence DEVD with the fluorogenic molecule AFC. The process typically includes the following steps:
Peptide Synthesis: The tetrapeptide DEVD is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for the SPPS and large-scale HPLC systems for purification. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ac-DEVD-AFC primarily undergoes enzymatic cleavage reactions. The key reaction involves the cleavage of the DEVD sequence by activated caspase-3, resulting in the release of the fluorogenic molecule AFC .
Common Reagents and Conditions
Reagents: Activated caspase-3 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products
The major product of the enzymatic cleavage of this compound is the fluorogenic molecule AFC, which emits fluorescence upon excitation .
Scientific Research Applications
Ac-DEVD-AFC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Apoptosis Detection: Used as a substrate to measure caspase-3 activity in apoptosis assays
Drug Screening: Employed in high-throughput screening assays to identify potential caspase inhibitors.
Cell Biology: Utilized in studies to understand the mechanisms of programmed cell death and related cellular processes
Cancer Research: Applied in research to investigate the role of caspases in cancer cell apoptosis and to develop anti-cancer therapies.
Mechanism of Action
Ac-DEVD-AFC exerts its effects through the enzymatic activity of caspase-3. The mechanism involves the following steps:
Comparison with Similar Compounds
Ac-DEVD-AFC is compared with other fluorogenic caspase substrates such as:
Ac-YVAD-AFC: A substrate for caspase-1, which has a different recognition sequence (Tyr-Val-Ala-Asp).
Ac-LEHD-AFC: A substrate for caspase-9, with the recognition sequence Leu-Glu-His-Asp.
Ac-IETD-AFC: A substrate for caspase-8, with the recognition sequence Ile-Glu-Thr-Asp.
The uniqueness of this compound lies in its specific recognition by caspase-3, making it a valuable tool for studying caspase-3 activity and apoptosis .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRODOYEFEHGG-NUDCOPPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N5O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942217 |
Source
|
Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201608-14-2 |
Source
|
Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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